(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone
Overview
Description
(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone: is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a fluorine atom, a tetrahydroindole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroindole Ring: This step involves the cyclization of a suitable precursor to form the tetrahydroindole ring. The reaction conditions often include the use of strong acids or bases as catalysts.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the tetrahydroindole ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the tetrahydroindole ring is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the tetrahydroindole ring.
Substitution: The fluorine atom and methoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the tetrahydroindole ring, while substitution reactions may result in the formation of new functionalized derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a valuable tool for studying biological processes and developing new therapeutic agents.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure and functional groups may allow it to interact with specific biological targets, leading to the development of new drugs for the treatment of various diseases.
Industry: In the industrial sector, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone: This compound is similar in structure but contains a chlorine atom instead of a fluorine atom.
(8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone: This compound contains a bromine atom instead of a fluorine atom.
(8-iodo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone: This compound contains an iodine atom instead of a fluorine atom.
Uniqueness: The presence of the fluorine atom in (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(2-methoxyphenyl)methanone imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These properties may enhance its biological activity and make it a more attractive candidate for various applications compared to its halogenated analogs.
Properties
IUPAC Name |
(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(2-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-24-18-5-3-2-4-13(18)19(23)22-9-8-17-15(11-22)14-10-12(20)6-7-16(14)21-17/h2-7,10,21H,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYHYKGPOVOUFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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